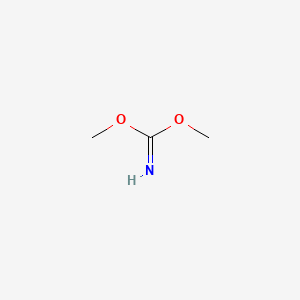
CARBONIMIDIC ACID DIMETHYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonimidic acid dimethyl ester: is an organic compound with the molecular formula C₃H₇NO₂. It is also known as dimethyl carbonimidate. This compound is characterized by the presence of an imidate group, which is an ester formed between an imidic acid and an alcohol. The structure of this compound includes a carbon-to-nitrogen double bond and an oxygen atom connected to the carbon atom of the C=N double bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbonimidic acid dimethyl ester can be synthesized through several methods. One common method involves the activation of carboxylic acid groups using carbonyldiimidazole (CDI). The carboxylic acid reacts with an excess of CDI in an anhydrous solvent such as tetrahydrofuran, chloroform, benzene, or dimethylformamide. The resulting activated acid is then used as the acylating reagent without further purification .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the Pinner reaction. This reaction proceeds via the acid-catalyzed attack of nitriles by alcohols, forming imidates as their hydrochloride salts .
Análisis De Reacciones Químicas
Types of Reactions: Carbonimidic acid dimethyl ester undergoes various chemical reactions, including hydrolysis, nucleophilic addition, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound can be hydrolyzed to form esters and amides.
Nucleophilic Addition: The compound can react with nucleophiles such as amines to form amidines.
Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different products.
Major Products Formed:
Esters and Amides: Hydrolysis of this compound results in the formation of esters and amides.
Amidines: Reaction with amines produces amidines.
Aplicaciones Científicas De Investigación
Chemistry: Carbonimidic acid dimethyl ester is used in organic synthesis as a reagent for the preparation of esters and amides. It is also employed in the synthesis of affinity columns and the attachment of amino acids to solid supports .
Biology and Medicine: In biological research, this compound is used to study the formation and reactions of chemically complex carbamates. It plays a role in the synthesis of peptides and other biologically active molecules .
Industry: The compound is utilized in the production of various industrial chemicals, including polymers and pharmaceuticals. It is also used in the preparation of amide-containing drugs .
Mecanismo De Acción
Mechanism: The mechanism of action of carbonimidic acid dimethyl ester involves its role as an electrophile in various chemical reactions. The compound undergoes nucleophilic addition reactions, where nucleophiles attack the carbon atom of the C=N double bond, leading to the formation of new chemical bonds .
Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles such as amines and alcohols. The pathways involved in its reactions include hydrolysis, nucleophilic addition, and substitution reactions .
Comparación Con Compuestos Similares
Dimethyl Carbonate: Similar to carbonimidic acid dimethyl ester, dimethyl carbonate is an ester with a carbon-to-oxygen double bond.
Ethyl Acetate: Another ester, ethyl acetate, has a similar structure but differs in the alkyl group attached to the oxygen atom.
Uniqueness: this compound is unique due to the presence of the imidate group, which imparts distinct chemical reactivity compared to other esters. This uniqueness allows it to participate in specific reactions, such as the formation of amidines, which are not typically observed with other esters .
Propiedades
Número CAS |
6263-27-0 |
|---|---|
Fórmula molecular |
C3H7NO2 |
Peso molecular |
89.09 g/mol |
Nombre IUPAC |
dimethoxymethanimine |
InChI |
InChI=1S/C3H7NO2/c1-5-3(4)6-2/h4H,1-2H3 |
Clave InChI |
RLNQDHZLQAMXEC-UHFFFAOYSA-N |
SMILES |
COC(=N)OC |
SMILES canónico |
COC(=N)OC |
Key on ui other cas no. |
6263-27-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















